molecular formula C16H18FN5O B1447799 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide CAS No. 1375476-92-8

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B1447799
CAS No.: 1375476-92-8
M. Wt: 315.35 g/mol
InChI Key: ZOCLNQCNSJGJRZ-UHFFFAOYSA-N
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Description

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C16H18FN5O It is characterized by its complex structure, which includes a piperazine ring, a fluorophenyl group, and a pyridine ring

Biochemical Analysis

Biochemical Properties

6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it interacts with equilibrative nucleoside transporters, which are crucial for nucleotide synthesis and regulation of adenosine function . The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of nucleosides in cells, which in turn impacts nucleotide synthesis and cellular energy metabolism . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of equilibrative nucleoside transporters by binding to their active sites, thereby preventing the transport of nucleosides across cell membranes . This inhibition can lead to a decrease in nucleotide availability, affecting DNA and RNA synthesis. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of nucleoside transporters, resulting in prolonged effects on nucleotide synthesis and cellular metabolism.

Dosage Effects in Animal Models

The effects of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating nucleoside transport and cellular metabolism. At higher doses, it can cause toxic or adverse effects, such as disruption of nucleotide synthesis and cellular energy balance . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of nucleoside transporters.

Metabolic Pathways

6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide is involved in several metabolic pathways, primarily through its interaction with equilibrative nucleoside transporters. These transporters play a vital role in the uptake and regulation of nucleosides, which are essential for nucleotide synthesis and cellular energy metabolism . The compound’s inhibition of these transporters can lead to alterations in metabolic flux and changes in metabolite levels, affecting overall cellular function.

Transport and Distribution

The transport and distribution of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by equilibrative nucleoside transporters, which facilitate its entry into cells . Once inside the cell, it can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues depends on the expression levels of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N’-hydroxypyridine-3-carboximidamide is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with nucleoside transporters and other intracellular proteins . Its activity and function can be affected by its localization within specific cellular compartments or organelles. For example, its interaction with nucleoside transporters in the plasma membrane can directly influence nucleoside uptake and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide typically involves multiple steps, starting with the reaction of 4-fluorophenylpiperazine with appropriate reagents to introduce the pyridine and carboximidamide groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of the workers involved.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.

Comparison with Similar Compounds

  • 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one

  • (4-Fluorophenyl)(piperidin-1-yl)methanone

Uniqueness: 6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)21-7-9-22(10-8-21)15-6-1-12(11-19-15)16(18)20-23/h1-6,11,23H,7-10H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCLNQCNSJGJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
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6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 3
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6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide

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